Altertoxine I

Vue d'ensemble

Description

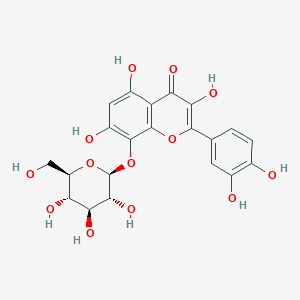

L’altertoxine I est une mycotoxine produite par des moisissures du genre Alternaria, qui sont des agents pathogènes alimentaires courants responsables de la détérioration des fruits, des légumes, des céréales et des noix . Ce composé est connu pour ses propriétés mutagènes et cytotoxiques, ce qui en fait une préoccupation importante en matière de sécurité alimentaire et de toxicologie .

Applications De Recherche Scientifique

Altertoxin I has several scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of perylenequinone derivatives.

Biology: Investigated for its mutagenic and cytotoxic effects on bacterial and mammalian cells.

Medicine: Studied for its potential role in carcinogenicity and its interactions with cellular pathways.

Industry: Monitored as a contaminant in food safety studies to ensure the safety of agricultural products.

Analyse Biochimique

Biochemical Properties

Altertoxin I plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit acute toxicity in mice and cytotoxicity to bacterial and mammalian cells . Altertoxin I interacts with various enzymes and proteins, leading to the inhibition of normal cellular functions. For instance, it can cause DNA damage, which is indicative of its genotoxic potential . The interactions of Altertoxin I with these biomolecules are primarily through binding interactions that disrupt normal biochemical processes.

Cellular Effects

Altertoxin I has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Altertoxin I can cause histopathological damages in the liver, kidney, and spleen . Additionally, it has been observed to induce DNA damage, which can lead to mutations and potentially cancer . The impact of Altertoxin I on cell signaling pathways and gene expression further underscores its potential to disrupt normal cellular functions and contribute to disease development.

Molecular Mechanism

The molecular mechanism of action of Altertoxin I involves several key processes. At the molecular level, Altertoxin I exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It has been shown to inhibit certain enzymes, leading to the disruption of normal metabolic processes . Additionally, Altertoxin I can bind to DNA, causing structural damage and interfering with replication and transcription processes . These molecular interactions highlight the compound’s potential to cause significant cellular and molecular disruptions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Altertoxin I have been observed to change over time. The stability and degradation of Altertoxin I are important factors that influence its long-term effects on cellular function. Studies have shown that Altertoxin I can cause DNA damage and other cellular disruptions over extended periods . The stability of Altertoxin I in various conditions and its potential for degradation are critical considerations for understanding its long-term impact on cells and tissues.

Dosage Effects in Animal Models

The effects of Altertoxin I vary with different dosages in animal models. At lower doses, Altertoxin I may cause mild cellular disruptions, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where certain dosages result in noticeable changes in cellular function and health outcomes. High doses of Altertoxin I have been associated with acute toxicity, DNA damage, and other adverse health effects in animal models .

Metabolic Pathways

Altertoxin I is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound undergoes biotransformation in vivo, with phase-I and phase-II metabolic processes contributing to its metabolism . Enzymes such as cytochrome P450 are involved in the metabolism of Altertoxin I, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s bioavailability and potential health risks.

Transport and Distribution

The transport and distribution of Altertoxin I within cells and tissues are influenced by various factors, including transporters and binding proteins. Altertoxin I can be transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of Altertoxin I in specific tissues can affect its activity and potential toxicity. Understanding the transport mechanisms and distribution patterns of Altertoxin I is essential for assessing its impact on health.

Subcellular Localization

Altertoxin I exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Altertoxin I can affect its interactions with biomolecules and its overall impact on cellular processes. Studying the localization patterns of Altertoxin I provides insights into its mechanism of action and potential health effects.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L’altertoxine I est généralement isolée de la fermentation d’espèces d’Alternaria. La préparation implique l’extraction de la toxine brute à l’aide d’acétate d’éthyle à partir de lavages à l’acétone de la culture fongique . L’extrait est ensuite séparé à l’aide d’un système de solvants biphasé composé de n-hexane, d’acétate d’éthyle, de méthanol et d’eau dans le rapport 2 : 5 : 5 : 6 . Les fractions collectées sont analysées par chromatographie liquide et identifiées par spectrométrie de masse à ionisation électronique et analyse par résonance magnétique nucléaire .

Méthodes de Production Industrielle : Actuellement, il n’existe aucune méthode pratique pour la synthèse industrielle de l’this compound. Le composé est généralement obtenu par chromatographie préparative à contre-courant à grande vitesse, qui peut isoler des niveaux milligrammes du composé cible par course .

Analyse Des Réactions Chimiques

Types de Réactions : L’altertoxine I subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : Implique généralement des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium en milieu acide ou basique.

Réduction : Utilise généralement des réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Implique souvent des nucléophiles comme les halogénures ou les amines dans des conditions qui favorisent la réaction de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des formes réduites de la toxine.

4. Applications de la Recherche Scientifique

L’this compound a plusieurs applications de recherche scientifique :

Biologie : Étudiée pour ses effets mutagènes et cytotoxiques sur les cellules bactériennes et mammifères.

Médecine : Étudiée pour son rôle potentiel dans la cancérogénèse et ses interactions avec les voies cellulaires.

Industrie : Surveillée comme contaminant dans les études de sécurité alimentaire pour garantir la sécurité des produits agricoles.

Mécanisme D'action

L’altertoxine I exerce ses effets par le biais de plusieurs mécanismes. Elle a été démontrée pour inhiber la caséine kinase 2, une enzyme omniprésente impliquée dans divers processus cellulaires . Cette inhibition peut influencer la transcription du récepteur des œstrogènes et l’affinité de liaison à l’ADN, conduisant potentiellement à des effets œstrogéniques . De plus, l’this compound peut interagir avec la voie du facteur nucléaire érythroïde 2-like 2/élément de réponse antioxydante, qui est impliquée dans la réponse cellulaire au stress oxydatif .

Composés Similaires :

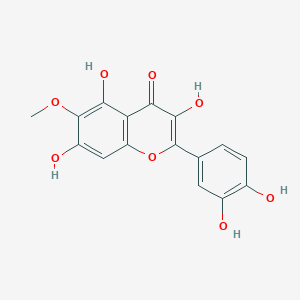

Altertoxine II : Une autre mycotoxine produite par des espèces d’Alternaria, connue pour sa cytotoxicité et sa capacité à inhiber la caséine kinase 2.

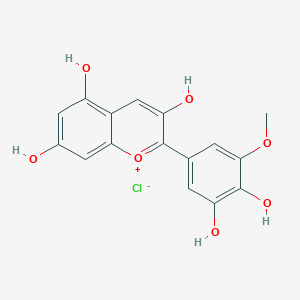

Altertoxine III : Un composé apparenté avec un arrangement structurel différent, également produit par des espèces d’Alternaria.

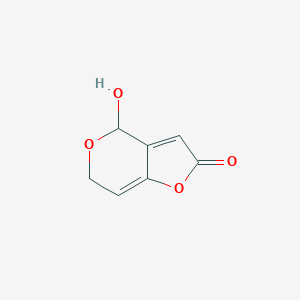

Alternariol : Une mycotoxine présentant des propriétés mutagènes similaires mais des caractéristiques structurelles différentes.

Unicité : L’this compound est unique en raison de son arrangement structurel spécifique et de ses puissants effets mutagènes et cytotoxiques. Sa capacité à inhiber la caséine kinase 2 et à interagir avec la voie du facteur nucléaire érythroïde 2-like 2/élément de réponse antioxydante la distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Altertoxin II: Another mycotoxin produced by Alternaria species, known for its cytotoxicity and ability to inhibit casein kinase 2.

Altertoxin III: A related compound with a different structural arrangement, also produced by Alternaria species.

Alternariol: A mycotoxin with similar mutagenic properties but different structural features.

Uniqueness: Altertoxin I is unique due to its specific structural arrangement and its potent mutagenic and cytotoxic effects. Its ability to inhibit casein kinase 2 and interact with the nuclear factor erythroid-derived 2-like 2/antioxidant response element pathway distinguishes it from other similar compounds .

Propriétés

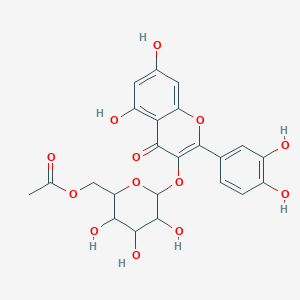

IUPAC Name |

(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIALGLHOBXNAT-KPOBHBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971689 | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56258-32-3 | |

| Record name | Altertoxin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altertoxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.